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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the deposition of nickel-
cobalt (Ni-Co) alloy thin films using the magnetron sputtering technique. This document

outlines the necessary equipment, experimental protocols, and characterization methods to

achieve high-quality films with tailored properties for a variety of applications, including

magnetic storage media, sensors, and catalysis.

Introduction to Ni-Co Thin Film Deposition by
Sputtering
Magnetron sputtering is a physical vapor deposition (PVD) technique that is highly effective for

producing uniform and adhesive thin films with precise control over composition and thickness.

[1][2] In this process, a target material (in this case, nickel and cobalt) is bombarded with

energetic ions from a plasma, causing atoms to be ejected or "sputtered" from the target

surface. These sputtered atoms then travel through a vacuum chamber and deposit onto a

substrate, forming a thin film.[1][3]

Co-sputtering of nickel and cobalt allows for the fabrication of alloy thin films with magnetic and

electrical properties that can be tuned by adjusting the relative deposition rates of the two

materials. This is typically achieved by independently controlling the power supplied to the

individual nickel and cobalt sputtering targets.
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Experimental Apparatus and Materials
A standard magnetron sputtering system is required for the deposition of Ni-Co thin films. The

key components include:

Vacuum Chamber: A high-vacuum or ultra-high-vacuum (UHV) chamber capable of reaching

a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr.[2]

Sputtering Sources (Magnetrons): At least two magnetrons, one for the nickel target and one

for the cobalt target. These can be powered by Direct Current (DC) or Radio Frequency (RF)

power supplies. For conductive targets like Ni and Co, DC magnetron sputtering is often

preferred due to its higher deposition rates.[2]

Power Supplies: Independent DC or RF power supplies for each magnetron to allow for

precise control over the sputtering rate of each material.

Targets: High-purity nickel and cobalt sputtering targets (typically 99.95% or higher).

Substrate Holder: A mechanism to hold the substrate in place, often with the capability for

rotation to improve film uniformity and heating to control substrate temperature.

Gas Inlet System: A mass flow controller to precisely regulate the flow of inert sputtering gas

(typically Argon).

Vacuum Pumping System: A combination of roughing pumps (e.g., rotary vane pump) and

high-vacuum pumps (e.g., turbomolecular or cryogenic pump).

Substrates: The choice of substrate will depend on the intended application. Common

substrates include silicon wafers, glass slides, and flexible polymers.

Process Control System: Software and hardware for monitoring and controlling deposition

parameters such as pressure, power, gas flow, and substrate temperature.

Experimental Workflow
The following diagram illustrates the general workflow for the deposition of Ni-Co thin films via

co-sputtering.
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Caption: Experimental workflow for Ni-Co thin film deposition by sputtering.
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Detailed Experimental Protocol
This protocol provides a step-by-step guide for the deposition of Ni-Co thin films. The specific

parameters should be optimized based on the desired film properties and the specific

sputtering system being used.

Step 1: Substrate Preparation

Thoroughly clean the substrates to remove any organic and inorganic contaminants. A

typical cleaning procedure for silicon wafers involves sequential ultrasonic cleaning in

acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.

For enhanced adhesion, a final in-situ plasma etch of the substrate can be performed within

the sputtering chamber prior to deposition.[4]

Step 2: System Preparation

Securely mount the high-purity nickel and cobalt targets onto their respective magnetrons.

Load the cleaned substrates onto the substrate holder in the vacuum chamber.

Ensure the chamber is properly sealed.

Step 3: Pumping Down to Base Pressure

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize the presence of

residual gases that could contaminate the film.[2]

Step 4: Deposition Process

Introduce high-purity argon (Ar) gas into the chamber using the mass flow controller to reach

the desired working pressure. A typical working pressure range for sputtering is 1 to 20

mTorr.

Set the substrate temperature, if required. The temperature can influence the film's

crystallinity and microstructure.

Apply power to the Ni and Co targets to ignite the plasma.
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Pre-sputter the targets for 5-10 minutes with the substrate shutter closed. This step removes

any oxide layer or contaminants from the target surfaces.

Open the substrate shutter to begin the co-deposition of the Ni-Co thin film onto the

substrate.

Maintain the desired deposition time to achieve the target film thickness. The deposition rate

is influenced by the sputtering power, working pressure, and target-to-substrate distance.[4]

Step 5: Post-Deposition

After the desired deposition time, turn off the power to the magnetrons and close the

substrate shutter.

Turn off the argon gas supply.

Allow the substrate to cool down to room temperature before venting the chamber to

atmospheric pressure with an inert gas like nitrogen.

Carefully remove the coated substrates from the chamber.

Step 6: (Optional) Post-Deposition Annealing

To improve the crystallinity and modify the magnetic properties of the deposited films, a post-

deposition annealing step can be performed. This is typically done in a tube furnace under a

controlled atmosphere (e.g., vacuum or inert gas) at temperatures ranging from 200°C to

500°C.

Data Presentation: Sputtering Parameters and
Resulting Film Properties
The following tables summarize typical sputtering parameters and their influence on the

properties of sputtered Ni-Co and similar alloy thin films. The exact values will vary depending

on the specific sputtering system and desired film characteristics.

Table 1: Typical Sputtering Parameters for Ni-Co Thin Film Deposition
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Parameter Typical Range Effect on Film Properties

Base Pressure 10⁻⁶ - 10⁻⁸ Torr
Lower base pressure leads to

higher film purity.[2]

Working Pressure (Ar) 1 - 20 mTorr

Affects deposition rate and film

density. Lower pressure can

increase the mean free path of

sputtered atoms, leading to a

denser film.[5]

Sputtering Power (DC) 50 - 500 W

Directly controls the deposition

rate and can influence film

composition in co-sputtering.

[4]

Substrate Temperature Room Temp. - 500 °C

Higher temperatures can

promote crystallinity and grain

growth, affecting magnetic and

electrical properties.

Deposition Time 1 - 60 min
Determines the final film

thickness.

Target-to-Substrate Distance 5 - 15 cm
Influences deposition rate and

film uniformity.

Substrate Rotation 5 - 20 rpm
Improves film thickness and

compositional uniformity.

Table 2: Example of Co-sputtering Parameters and Resulting Ni-Cr Film Composition

While this data is for Ni-Cr, it illustrates the principle of controlling composition through power

ratios, which is directly applicable to Ni-Co co-sputtering.
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Ni Target Power
(W)

Cr Target Power
(W)

Resulting Ni
Content (at.%)

Resulting Cr
Content (at.%)

100 50 ~67 ~33

100 100 ~50 ~50

50 100 ~33 ~67

Source: Adapted from principles described in composition control by co-sputtering.[6]

Table 3: Influence of Deposition Parameters on Magnetic Properties of NiFeCo Thin Films

This table for a similar ternary alloy highlights the expected trends for Ni-Co films.

Film Thickness
(nm)

Deposition
Pressure (mTorr)

Coercivity (Hc) (Oe)
Saturation
Magnetization (Ms)
(emu/cm³)

50 3 2.5 850

50 7 4.0 820

200 3 1.8 950

200 7 2.8 930

Source: Adapted from trends observed in the magnetic properties of sputtered thin films.[7]

Characterization of Ni-Co Thin Films
After deposition, the Ni-Co thin films should be characterized to determine their physical,

structural, and functional properties.

Logical Relationship of Characterization Techniques
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Caption: Key characterization techniques for sputtered Ni-Co thin films.

Detailed Methodologies for Key Experiments:

X-ray Diffraction (XRD):

Objective: To determine the crystal structure, phase composition, and crystallite size of the

Ni-Co thin film.

Protocol:

Mount the coated substrate on the XRD sample holder.

Use a Cu Kα radiation source (λ = 1.5406 Å).

Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a scan

speed of 2°/min.

Analyze the resulting diffraction pattern to identify the crystallographic phases present

(e.g., face-centered cubic Ni-Co alloy) and calculate the crystallite size using the

Scherrer equation.
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Atomic Force Microscopy (AFM):

Objective: To characterize the surface topography and roughness of the deposited film.[8]

Protocol:

Mount a small piece of the coated substrate on an AFM stub.

Use a standard silicon nitride tip in tapping mode.

Scan a representative area of the film surface (e.g., 1x1 µm² and 5x5 µm²).

Analyze the AFM images to determine the root-mean-square (RMS) roughness and

visualize the surface morphology.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX):

Objective: To observe the surface morphology and cross-sectional thickness of the film,

and to determine its elemental composition.[8]

Protocol:

For cross-sectional imaging, carefully cleave the coated substrate.

Mount the sample on an SEM stub using carbon tape.

If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon)

to prevent charging.

Obtain secondary electron images of the surface and cross-section at various

magnifications.

Perform EDX analysis on a representative area of the film surface to quantify the atomic

percentages of nickel and cobalt.

Vibrating Sample Magnetometry (VSM):
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Objective: To measure the magnetic properties of the Ni-Co thin film, including the

magnetic hysteresis (M-H) loop, saturation magnetization (Ms), remanent magnetization

(Mr), and coercivity (Hc).

Protocol:

Cut a small, well-defined sample from the coated substrate.

Mount the sample in the VSM with the magnetic field applied in the plane of the film.

Apply a sweeping magnetic field (e.g., from -10 kOe to +10 kOe) and measure the

corresponding magnetic moment of the sample.

Plot the M-H loop and extract the key magnetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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